H-His-Ala-Glu-Gly-Thr-Tyr-Thr-Ser-Asp-Ile-Thr-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Asn-Gly-Arg-NH2
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Overview
Description
The compound H-His-Ala-Glu-Gly-Thr-Tyr-Thr-Ser-Asp-Ile-Thr-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Asn-Gly-Arg-NH2 is a peptide sequence Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.
Deprotection: of the amino acid side chains using TFA.
Cleavage: of the peptide from the resin.
Industrial Production Methods
Industrial production of peptides like this one often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: This can occur at methionine or cysteine residues if present.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Amino acid derivatives, coupling reagents.
Major Products
Oxidation: Sulfoxides or sulfone derivatives.
Reduction: Free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Chemistry
In chemistry, this peptide can be used as a model compound for studying peptide synthesis and reactions.
Biology
Biologically, peptides like this one can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine
In medicine, synthetic peptides are used in drug development, particularly for creating peptide-based therapeutics for diseases like diabetes and cancer.
Industry
Industrially, peptides are used in the development of cosmetics, nutritional supplements, and as research tools in biotechnology.
Mechanism of Action
The mechanism of action of this peptide depends on its specific sequence and target. Generally, peptides can interact with receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved vary based on the peptide’s structure and function.
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist used in diabetes treatment.
Taspoglutide: Another GLP-1 receptor agonist with a similar sequence.
Uniqueness
This peptide’s uniqueness lies in its specific sequence, which determines its biological activity and potential applications. Compared to similar compounds, it may have different binding affinities, stability, and efficacy in various applications.
Properties
Molecular Formula |
C149H224N40O47 |
---|---|
Molecular Weight |
3327.6 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C149H224N40O47/c1-18-72(9)117(144(232)167-77(14)126(214)174-102(57-84-61-159-90-31-24-23-30-88(84)90)136(224)176-98(53-70(5)6)137(225)185-116(71(7)8)143(231)181-103(59-108(153)198)130(218)162-63-109(199)168-91(122(154)210)33-27-51-158-149(155)156)186-138(226)100(54-81-28-21-20-22-29-81)177-133(221)96(45-49-114(206)207)173-132(220)92(32-25-26-50-150)170-124(212)75(12)164-123(211)74(11)166-131(219)95(42-46-107(152)197)169-110(200)64-160-129(217)94(44-48-113(204)205)172-134(222)97(52-69(3)4)175-135(223)99(55-82-34-38-86(195)39-35-82)178-141(229)105(66-190)183-148(236)121(80(17)194)189-145(233)118(73(10)19-2)187-140(228)104(60-115(208)209)179-142(230)106(67-191)182-147(235)120(79(16)193)188-139(227)101(56-83-36-40-87(196)41-37-83)180-146(234)119(78(15)192)184-111(201)65-161-128(216)93(43-47-112(202)203)171-125(213)76(13)165-127(215)89(151)58-85-62-157-68-163-85/h20-24,28-31,34-41,61-62,68-80,89,91-106,116-121,159,190-196H,18-19,25-27,32-33,42-60,63-67,150-151H2,1-17H3,(H2,152,197)(H2,153,198)(H2,154,210)(H,157,163)(H,160,217)(H,161,216)(H,162,218)(H,164,211)(H,165,215)(H,166,219)(H,167,232)(H,168,199)(H,169,200)(H,170,212)(H,171,213)(H,172,222)(H,173,220)(H,174,214)(H,175,223)(H,176,224)(H,177,221)(H,178,229)(H,179,230)(H,180,234)(H,181,231)(H,182,235)(H,183,236)(H,184,201)(H,185,225)(H,186,226)(H,187,228)(H,188,227)(H,189,233)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H4,155,156,158)/t72-,73-,74-,75-,76-,77-,78+,79+,80+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,116-,117-,118-,119-,120-,121-/m0/s1 |
InChI Key |
KADZNQPUUNGUBG-RONWPEAZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N |
Origin of Product |
United States |
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